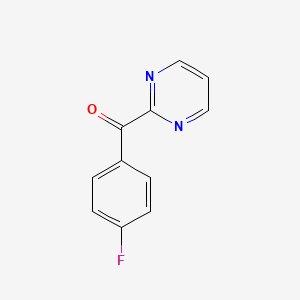

2-(4-Fluorobenzoyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-pyrimidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c12-9-4-2-8(3-5-9)10(15)11-13-6-1-7-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPIUVPYXFOGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Fluorobenzoyl)pyrimidine: A Focus on Modern Radical-Based Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a modern and efficient synthetic pathway for the preparation of 2-(4-Fluorobenzoyl)pyrimidine, a key structural motif in medicinal chemistry. The focus of this document is on a photocatalytic Minisci-type C-H acylation, a powerful method for the direct functionalization of electron-deficient heterocycles. This guide delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses the rationale behind the selection of reagents and reaction conditions.

Introduction: The Significance of 2-Acylpyrimidines

Pyrimidine and its derivatives are fundamental scaffolds in the realm of pharmaceuticals and agrochemicals, forming the core of numerous bioactive molecules, including nucleobases.[1] The introduction of an acyl group, particularly at the C2 position, can significantly modulate the biological activity of the pyrimidine core. The target molecule, 2-(4-Fluorobenzoyl)pyrimidine, incorporates a fluorinated benzoyl moiety, a common feature in drug candidates known to enhance metabolic stability and binding affinity.

Traditional methods for the synthesis of 2-acylpyrimidines often involve multi-step sequences with pre-functionalized starting materials. However, the advent of direct C-H functionalization methodologies has revolutionized the approach to such syntheses, offering more atom-economical and efficient routes.[2] Among these, the Minisci reaction, a homolytic aromatic substitution, stands out for its applicability to electron-deficient heterocycles.[3]

This guide will focus on a contemporary approach: a visible-light-mediated photocatalytic Minisci-type acylation. This method allows for the direct coupling of a pyrimidine with an aldehyde, in this case, 4-fluorobenzaldehyde, under mild reaction conditions.

Recommended Synthetic Pathway: Photocatalytic Minisci-Type C-H Acylation

The recommended pathway for the synthesis of 2-(4-Fluorobenzoyl)pyrimidine is a direct C-H acylation of pyrimidine with 4-fluorobenzaldehyde. This reaction is facilitated by a photoredox catalyst under visible light irradiation.

Overall Reaction:

This approach offers several advantages over classical methods:

-

Direct C-H Functionalization: It avoids the need for pre-activation of the pyrimidine ring, leading to a more streamlined and atom-economical process.[3]

-

Mild Reaction Conditions: The use of visible light and a photocatalyst allows the reaction to proceed at or near room temperature, enhancing functional group tolerance.

-

High Regioselectivity: Under acidic conditions, the pyrimidine ring is protonated, directing the radical attack preferentially to the electron-deficient C2 and C4 positions.[4] The regioselectivity can often be tuned by the reaction conditions.

Detailed Reaction Mechanism

The photocatalytic Minisci-type acylation proceeds through a radical chain mechanism initiated by a photoredox catalyst. The proposed mechanism is illustrated below and involves the following key steps:

-

Excitation of the Photocatalyst: The photocatalyst (PC), typically an iridium or ruthenium complex, absorbs visible light and is excited to a higher energy state (PC*).

-

Generation of the Acyl Radical: The excited photocatalyst can initiate the formation of a 4-fluorobenzoyl radical from 4-fluorobenzaldehyde. This can occur through various pathways, one common method involves a hydrogen atom transfer (HAT) process.[4]

-

Radical Addition to Pyrimidine: The nucleophilic 4-fluorobenzoyl radical attacks the protonated pyrimidine ring. Due to the electron-deficient nature of the pyrimidine, the attack is favored at the C2, C4, and C6 positions.[5] The protonation of the pyrimidine nitrogen enhances its electrophilicity.

-

Rearomatization: The resulting radical cation intermediate is then oxidized to the final product, 2-(4-Fluorobenzoyl)pyrimidine, regenerating the photocatalyst and completing the catalytic cycle. An oxidant is typically required for this step.[6]

Diagram of the Photocatalytic Minisci Acylation Mechanism:

Caption: Mechanism of Photocatalytic Minisci Acylation.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 2-(4-Fluorobenzoyl)pyrimidine based on established photocatalytic Minisci-type reactions.

Materials and Reagents

| Reagent/Material | Purity | Supplier (Example) |

| Pyrimidine | ≥98% | Sigma-Aldrich |

| 4-Fluorobenzaldehyde | ≥98% | Sigma-Aldrich |

| fac-Ir(ppy)₃ (or similar photocatalyst) | - | Strem Chemicals |

| Trifluoroacetic Acid (TFA) | ≥99% | Sigma-Aldrich |

| Ammonium Persulfate ((NH₄)₂S₂O₈) | ≥98% | Sigma-Aldrich |

| Acetonitrile (MeCN), anhydrous | ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | ≥99.8% | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | - | - |

| Anhydrous Magnesium Sulfate | - | - |

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | - |

Step-by-Step Procedure

-

Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, add pyrimidine (1.0 mmol, 1.0 equiv.), 4-fluorobenzaldehyde (1.5 mmol, 1.5 equiv.), the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), and ammonium persulfate (2.0 mmol, 2.0 equiv.).

-

Solvent and Acid Addition: Add anhydrous acetonitrile (0.1 M concentration with respect to pyrimidine). Then, add trifluoroacetic acid (2.0 mmol, 2.0 equiv.) to the reaction mixture. The acid is crucial for protonating the pyrimidine, which enhances its reactivity towards radical addition.

-

Degassing: Seal the Schlenk tube and degas the mixture by three freeze-pump-thaw cycles to remove oxygen, which can quench the excited state of the photocatalyst.

-

Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-Fluorobenzoyl)pyrimidine.

Characterization

The identity and purity of the synthesized 2-(4-Fluorobenzoyl)pyrimidine should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and the position of the acyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequency.

Data Summary and Comparison

The following table summarizes typical reaction parameters for Minisci-type acylations of N-heterocycles, which can be used as a starting point for optimizing the synthesis of 2-(4-Fluorobenzoyl)pyrimidine.

| N-Heterocycle | Acyl Source | Catalyst/Initiator | Oxidant | Solvent | Yield (%) | Reference |

| Pyridine | Various Aldehydes | fac-Ir(ppy)₃ | (NH₄)₂S₂O₈ | MeCN | 50-85 | [4] |

| Quinoline | Benzaldehyde | Ru(bpy)₃Cl₂ | Na₂S₂O₈ | MeCN/H₂O | 60-75 | |

| Pyrimidine | Pivalic Acid | AgNO₃ | (NH₄)₂S₂O₈ | H₂O/CH₂Cl₂ | Varies | [3] |

| 5-Bromopyrimidine | Benzaldehyde | FeSO₄·7H₂O | t-BuOOH | AcOH/H₂O | 61 | [7] |

Conclusion

The photocatalytic Minisci-type C-H acylation represents a state-of-the-art method for the synthesis of 2-(4-Fluorobenzoyl)pyrimidine. This approach is characterized by its efficiency, mild reaction conditions, and high degree of functional group tolerance, making it a valuable tool for medicinal chemists and researchers in drug discovery. The detailed protocol and mechanistic insights provided in this guide are intended to facilitate the successful implementation of this modern synthetic strategy.

References

- Minisci, F. (1971). Nucleophilic character of alkyl radicals—VI : A new, convenient and selective alkylation of heteroaromatic bases. Tetrahedron, 27(15), 3575-3591.

- Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.

- Pu, X., et al. (2017). Regio- and Enantioselective Synthesis of Chiral Pyrimidine Acyclic Nucleosides via Rhodium-Catalyzed Asymmetric Allylation of Pyrimidines. Organic Letters, 19(19), 5212–5215.

- Dong, J., & Wang, Q. (2019). Photocatalytic Minisci Reaction. Chinese Journal of Chemistry, 37(10), 1035-1050.

- Proctor, R. S., & Phipps, R. J. (2019). General overview of common mechanistic pathways in Minisci-type reactions. Chemistry – A European Journal, 25(52), 12053-12066.

- Goujon, J. Y., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(19), 2827-2830.

- Ham, W. S., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885–2892.

- Gevorgyan, V., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.

- Chang, S., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885-2892.

- Hong, S., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters, 21(19), 7854-7858.

- Mirfarah, A., Hatami, S., & Shiri, A. (2022). Suggested mechanism for arylation of pyrimidines via the Minisci pathway.

- Wang, Y., Liu, X., & He, W. (2023). Recent Advances in the Photocatalytic Synthesis of Aldehydes. Organic Chemistry Frontiers, 10(16), 4198-4210.

- S. S. R., et al. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives.

- Al-Said, M. S., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3656-3660.

- El-Sayed, N. A. A., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(01), 239–253.

- Al-Amiery, A. A., et al. (2022). Synthesis, characterization and evaluation of the bacterial, antioxidant and anticancer activity of pyrimidine derivatives. International journal of health sciences, 6(S1), 1021-1035.

- Pekala, E., et al. (2019).

Sources

2-(4-Fluorobenzoyl)pyrimidine structural characterization techniques

An In-depth Technical Guide for the Structural Characterization of 2-(4-Fluorobenzoyl)pyrimidine

Abstract

This guide provides a comprehensive framework for the structural elucidation of 2-(4-Fluorobenzoyl)pyrimidine, a molecule of interest for researchers in medicinal chemistry and drug development. We move beyond a simple listing of techniques to present an integrated, logic-driven workflow. As a Senior Application Scientist, the emphasis is placed not just on the "how" but the "why," explaining the causality behind experimental choices to ensure a robust, self-validating characterization package. This document is designed to guide researchers in confirming the identity, purity, and detailed three-dimensional structure of novel small molecules, using 2-(4-Fluorobenzoyl)pyrimidine as a practical exemplar.

Introduction: The Imperative for Rigorous Characterization

In the landscape of drug discovery, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data are built. An error in structural assignment can invalidate years of research and investment. The target molecule, 2-(4-Fluorobenzoyl)pyrimidine, combines two key pharmacophores: a fluorinated aromatic ring, known to modulate metabolic stability and binding affinity, and a pyrimidine core, a privileged scaffold in numerous therapeutic agents.[1][2] The robust characterization of such molecules is not merely an academic exercise; it is a critical component of quality control and regulatory submission, governed by standards set by bodies like the United States Pharmacopeia (USP).[3][4]

This guide presents a multi-technique approach, demonstrating how data from orthogonal methods are synergized to build a conclusive structural proof. Each step is designed to answer specific questions, with the collective results forming a self-validating system.

Figure 1: A logic-driven workflow for the comprehensive structural characterization of a novel small molecule.

Foundational Analysis: Confirming Mass and Composition

The first step in any characterization is to confirm that the synthesized material has the correct molecular formula and weight. These foundational techniques are rapid and provide the initial validation needed before proceeding to more complex spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound.[5] For a molecule like 2-(4-Fluorobenzoyl)pyrimidine, high-resolution mass spectrometry (HRMS) is the preferred method. Unlike nominal mass, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to four or five decimal places, which allows for the unambiguous determination of the molecular formula.

Expected Results for C₁₁H₇FN₂O:

-

Monoisotopic Mass: 214.0542 Da

-

Method of Choice: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and maximizing the intensity of the molecular ion peak ([M+H]⁺).[6]

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₁H₇FN₂O | Derived from structure |

| Calculated [M] | 214.0542 u | Monoisotopic mass |

| Calculated [M+H]⁺ | 215.0620 u | For ESI in positive ion mode |

| Calculated [M+Na]⁺ | 237.0440 u | Common sodium adduct in ESI |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution may be acidified with 0.1% formic acid to promote protonation ([M+H]⁺).[6]

-

Instrument: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[6]

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire data in full scan mode over a range of m/z 100-500.

-

Analysis: Compare the experimentally observed accurate mass of the [M+H]⁺ ion with the theoretical value. The mass error should be less than 5 ppm to confidently assign the molecular formula.

Elemental Analysis

Elemental analysis provides the percentage composition (by mass) of C, H, and N in the compound. This classic technique serves as an orthogonal validation of the molecular formula determined by HRMS. The presence of fluorine is inferred, but its percentage is not typically measured directly alongside CHN analysis.

Expected Results for C₁₁H₇FN₂O (MW: 214.19 g/mol ):

| Element | Theoretical % |

| Carbon (C) | 61.68 |

| Hydrogen (H) | 3.29 |

| Nitrogen (N) | 13.08 |

Experimental Protocol: CHN Analysis

-

Sample Preparation: A precisely weighed sample (typically 1-2 mg) of the highly purified, dry compound is required.

-

Instrumentation: Use an automated CHNS analyzer.

-

Methodology: The sample undergoes high-temperature combustion in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[7]

-

Validation: The experimental percentages for C, H, and N must agree with the theoretical values to within ±0.4%.

Spectroscopic Elucidation: Assembling the Molecular Framework

With the molecular formula confirmed, the next stage involves using various spectroscopic techniques to piece together the bonding framework, identify functional groups, and understand the electronic environment of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups, as different covalent bonds vibrate at characteristic frequencies.[5][8] For 2-(4-Fluorobenzoyl)pyrimidine, IR is crucial for confirming the presence of the carbonyl group (ketone), the C-F bond, and the aromatic systems.

Key Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Bond | Functional Group | Rationale |

| ~1670-1650 | C=O Stretch | Diaryl Ketone | The carbonyl is conjugated with two aromatic rings, which lowers its stretching frequency from a typical aliphatic ketone (~1715 cm⁻¹).[9] |

| ~1600, ~1500 | C=C Stretch | Aromatic Rings | Characteristic absorptions for both the pyrimidine and fluorophenyl rings. |

| ~1250-1210 | C-F Stretch | Aryl-Fluoride | A strong, characteristic absorption for the C-F bond on an aromatic ring.[10] |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Stretching vibrations for hydrogens on both aromatic rings. |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded first and automatically subtracted.

-

Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. The spectrum serves as a unique molecular "fingerprint."[11]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[6] The extended conjugated system created by the pyrimidine and benzoyl moieties constitutes a chromophore that will absorb light in the UV region.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).[12]

-

Serial Dilution: Perform serial dilutions to obtain a concentration that gives a maximum absorbance (λₘₐₓ) value between 0.1 and 1.0.[6]

-

Data Acquisition: Scan the sample in a dual-beam spectrophotometer from approximately 200 to 400 nm against a solvent blank.

-

Analysis: The wavelength of maximum absorbance (λₘₐₓ) is characteristic of the molecule's conjugated system. For pyrimidine derivatives, λₘₐₓ values are often observed in the 250-300 nm range.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity and structure of organic molecules in solution.[6][14] A suite of 1D and 2D NMR experiments is required to fully assign every proton and carbon and to confirm the link between the two aromatic rings via the carbonyl group.

Figure 2: Logical relationship between key NMR experiments for structural elucidation.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[15]

-

Acquisition: Perform a series of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments.

1D NMR: ¹H, ¹³C, and ¹⁹F

-

¹H NMR: This spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (ratio of protons), and their multiplicity (splitting pattern, indicating neighboring protons).

-

Expected ¹H Signals: The pyrimidine ring protons will appear as a characteristic AX₂ or ABX system in the downfield region (δ 8.5-9.5 ppm).[16] The fluorophenyl protons will appear as two doublets of doublets (or two multiplets) in the aromatic region (δ 7.0-8.0 ppm) due to coupling with each other and with the fluorine atom.

-

-

¹³C NMR: This spectrum shows all the unique carbon atoms in the molecule. Proton decoupling is typically used to simplify the spectrum to a series of single lines.[6]

-

Expected ¹³C Signals: The carbonyl carbon (C=O) will be the most downfield signal, expected around δ 190-195 ppm.[15] Aromatic carbons will appear in the δ 115-170 ppm range. The carbons attached to fluorine will show a large one-bond coupling constant (¹JCF).

-

-

¹⁹F NMR: Since ¹⁹F has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. It is crucial for confirming the presence and electronic environment of the fluorine atom.

Table of Predicted NMR Chemical Shifts (δ in ppm):

| Atom(s) | Technique | Predicted Shift Range | Multiplicity | Rationale |

| Pyrimidine H5 | ¹H NMR | ~7.4-7.8 | Triplet (t) | Coupled to H4 and H6. |

| Pyrimidine H4, H6 | ¹H NMR | ~9.0-9.4 | Doublet (d) | Coupled to H5. |

| Fluorophenyl H | ¹H NMR | ~7.2-8.2 | Multiplets (m) | Complex coupling due to ortho/meta protons and ¹⁹F. |

| Carbonyl C | ¹³C NMR | ~190-195 | Singlet (s) | Characteristic for a diaryl ketone. |

| Pyrimidine C | ¹³C NMR | ~120-160 | s | Aromatic carbons. |

| Fluorophenyl C | ¹³C NMR | ~115-165 | s / Doublet (d) | Carbons will show coupling to fluorine (¹JCF, ²JCF, etc.). |

| Fluorine | ¹⁹F NMR | ~ -105 to -115 | Singlet (s) | Typical range for a 4-fluoro-aromatic ketone moiety.[19] |

2D NMR: COSY, HSQC, and HMBC

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by 2-3 bonds). It is used to trace out the spin systems within the pyrimidine and fluorophenyl rings independently.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is essential for assigning the carbon signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away. The key correlation to observe is between the pyrimidine protons (H4/H6) and the carbonyl carbon, and between the fluorophenyl protons (ortho to the carbonyl) and the carbonyl carbon. This unambiguously proves that the pyrimidine and fluorobenzoyl fragments are connected via the ketone linker.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an unambiguous, high-resolution 3D map of the molecule in the solid state.[20] It is considered the "gold standard" for structural proof, revealing precise bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are required. This is often the most challenging step and may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A crystal size of at least 0.1 mm in one dimension is typically needed.[20]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved and refined using specialized software to generate a final model of the atomic positions.

-

Analysis: The final structure provides precise measurements of bond lengths and angles, confirming the connectivity established by NMR. It also reveals the molecule's conformation (e.g., the torsion angle between the two rings) and how the molecules pack together in the crystal lattice.

Conclusion: An Integrated and Self-Validating Approach

The structural characterization of a novel compound like 2-(4-Fluorobenzoyl)pyrimidine is a systematic process of inquiry. Each technique provides a unique piece of the puzzle, and confidence in the final structure is achieved only when all pieces fit together logically. The molecular formula from HRMS must be consistent with the elemental analysis and the NMR data. The functional groups identified by IR must be present in the ¹³C NMR spectrum. Finally, the complete bonding framework deduced from a full suite of 2D NMR experiments must be in perfect agreement with the three-dimensional structure determined by X-ray crystallography. This integrated, multi-technique workflow ensures the scientific integrity required for high-stakes fields like drug development.

References

- BenchChem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. BenchChem. Accessed January 17, 2026.

-

Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]

-

Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed, 4(1), 15. [Link]

- Ferreira, da Silva, F., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(16), 9789-9800.

-

Pacific BioLabs. Identity and Purity - Small Molecules. Pacific BioLabs. Accessed January 17, 2026. [Link]

- Ferreira, da Silva, F., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry, 23(16), 9789-9800.

-

Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ - Supporting Information. Green Chemistry. [Link]

- Unknown. Element analysis. Accessed January 17, 2026.

-

Agilent. Small Molecule Drug Characterization and Purity Analysis. Agilent. Accessed January 17, 2026. [Link]

-

SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Accessed January 17, 2026. [Link]

-

Wagner, J. R., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. [Link]

- Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Yale University. Accessed January 17, 2026.

-

Sławiński, J., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(23), 7167. [Link]

-

Washington, J. W., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10693–10703. [Link]

-

PubChem. Pyrimidine. National Institutes of Health. Accessed January 17, 2026. [Link]

-

Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Accessed January 17, 2026. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. Spectroscopy Online. Accessed January 17, 2026. [Link]

- Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.

-

PubChem. 2,4-Bis(2-fluorophenyl)pyrimidine. National Institutes of Health. Accessed January 17, 2026. [Link]

-

Dopfer, O., et al. (2010). Infrared Spectra and Quantum Chemical Characterization of Weakly Bound Clusters of the Benzoyl Cation With Ar and H₂O. The Journal of Physical Chemistry A, 114(51), 13210-13219. [Link]

-

ACS Publications. Detection of the elements in organic compounds. ACS Publications. Accessed January 17, 2026. [Link]

-

El-Sayed, N. N. E., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(32), 19547-19566. [Link]

- SSR College of Pharmacy. (2022). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives.

-

Wikipedia. Pyrimidine. Wikipedia. Accessed January 17, 2026. [Link]

- Chumachenko, M. N., & Pakhomova, I. E. (1968). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry of the USSR, 23(11), 1580-1584.

- Popova, L. M., et al. (1999). Synthesis and characterization of some new fluorinated pyrimidine derivatives. Journal of Fluorine Chemistry, 96(1), 51-56.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Michigan State University. Infrared Spectroscopy. MSU Chemistry Department. Accessed January 17, 2026. [Link]

-

Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Organic Chemistry Frontiers. [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Advances. [Link]

- Wiley Online Library. 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Magnetic Resonance in Chemistry. Accessed January 17, 2026.

-

Blundell, T. L., & Johnson, L. N. (1976). X Ray Crystallography. PubMed Central. [Link]

-

Rice, J. M., et al. (1966). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 88(21), 5061-5062. [Link]

-

YouTube. PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. Accessed January 17, 2026. [Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. Accessed January 17, 2026. [Link]

-

Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 52(21), 6937-6947. [Link]

-

Oleastro, M., et al. (2020). Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. Molecules, 25(24), 5917. [Link]

-

ScienceScholar. Synthesis, characterization and evaluation of the bacterial, antioxidant and anticancer activity of pyrimidine derivatives. ScienceScholar. Accessed January 17, 2026. [Link]

-

ResearchGate. Synthesis, crystal X-ray diffraction structure, vibrational properties and quantum chemical calculations on 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea. ResearchGate. Accessed January 17, 2026. [Link]

-

Sahoo, B. M., et al. (2018). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Applied Pharmaceutical Science, 8(1), 108-113. [Link]

-

Al-Majid, A. M., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1599-1603. [Link]

-

YouTube. Infrared IR Spectroscopy in Metabolomics by D Bhattacharyya. YouTube. Accessed January 17, 2026. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Specac Ltd. Accessed January 17, 2026. [Link]

-

Stasolla, C., et al. (2003). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Plant Physiology, 131(2), 339-347. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. usp.org [usp.org]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. Infrared spectra and quantum chemical characterization of weakly bound clusters of the benzoyl cation with Ar and H(2)O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 小分子解析と品質管理 [sigmaaldrich.com]

- 15. rsc.org [rsc.org]

- 16. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 17. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for 2-(4-Fluorobenzoyl)pyrimidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorobenzoyl)pyrimidine

Abstract

Introduction and Molecular Structure

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents due to their diverse biological activities.[2][3] The title compound, 2-(4-Fluorobenzoyl)pyrimidine, integrates three key pharmacophores: a pyrimidine ring, a ketone linker, and a fluorinated phenyl group. The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability and binding affinity.[4] Accurate structural elucidation is the bedrock of any chemical research, making a thorough understanding of the compound's spectroscopic signature essential.

This guide provides the predicted spectroscopic data based on an analysis of its constituent parts. The structure and atom numbering convention used throughout this guide are presented below.

Caption: Molecular structure of 2-(4-Fluorobenzoyl)pyrimidine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5][6]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility. The following are generalized parameters that serve as a starting point and should be optimized for the specific instrument.[5]

-

Sample Preparation: Dissolve ~5-10 mg of 2-(4-Fluorobenzoyl)pyrimidine in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required for less soluble compounds.[7]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 16 scans.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 scans (or more, to achieve adequate signal-to-noise).

-

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the pyrimidine and the 4-fluorophenyl ring protons. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms and the electron-withdrawing effect of the carbonyl group.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4, H6 | ~9.1 - 9.3 | Doublet (d) | J ≈ 5.0 | Protons adjacent to ring nitrogens are highly deshielded.[8][9] Equivalent due to symmetry. |

| H5 | ~7.6 - 7.8 | Triplet (t) | J ≈ 5.0 | Coupled to H4 and H6.[8] Less deshielded than H4/H6. |

| H2', H6' | ~8.2 - 8.4 | Doublet of Doublets (dd) or Multiplet (m) | ³JHH ≈ 9.0, ⁴JHF ≈ 5.5 | Ortho to the electron-withdrawing carbonyl group, causing significant deshielding. Coupled to both H3'/H5' and the fluorine atom.[7] |

| H3', H5' | ~7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | ³JHH ≈ 9.0, ³JHF ≈ 8.5 | Ortho to the fluorine atom, exhibiting coupling to both the neighboring protons and the fluorine.[7][10] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment. The presence of fluorine will introduce characteristic C-F couplings, splitting the signals of nearby carbons.[11]

| Carbon(s) | Predicted δ (ppm) | C-F Coupling (JCF, Hz) | Rationale |

| C7 (C=O) | ~185 - 195 | - | Typical chemical shift for an aromatic ketone carbonyl carbon.[12] |

| C2 | ~158 - 162 | - | Carbon in the pyrimidine ring bonded to two nitrogen atoms and the benzoyl group.[13] |

| C4, C6 | ~156 - 158 | - | Equivalent carbons in the pyrimidine ring adjacent to nitrogen.[13] |

| C5 | ~125 - 128 | - | The sole CH carbon in the pyrimidine ring.[13] |

| C4' | ~164 - 168 | ¹JCF ≈ 250 | Carbon directly bonded to fluorine shows a large one-bond coupling constant.[10][11] |

| C2', C6' | ~131 - 133 | ²JCF ≈ 9 | Ortho carbons show a moderate two-bond coupling to fluorine.[7][11] |

| C3', C5' | ~115 - 117 | ³JCF ≈ 22 | Meta carbons show a three-bond coupling to fluorine.[10][11] |

| C1' | ~132 - 135 | ⁴JCF ≈ 3 | The ipso-carbon attached to the carbonyl group shows a small four-bond coupling.[7] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

-

Method: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

-

Parameters:

-

Spectral Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 scans.

-

Predicted Characteristic IR Absorptions

The IR spectrum of 2-(4-Fluorobenzoyl)pyrimidine is expected to be dominated by the strong carbonyl stretch, with other key absorptions confirming the aromatic and heterocyclic systems.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in both the pyrimidine and phenyl rings.[14] |

| ~1670 - 1685 | Strong | C=O Stretch (Ketone) | This will be the most intense and diagnostic peak. Its position is slightly lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with both the pyrimidine and phenyl rings.[15][16] |

| ~1600, ~1580, ~1450 | Medium-Strong | Aromatic C=C & C=N Ring Stretches | Multiple bands are expected, corresponding to the vibrations within the conjugated pyrimidine and phenyl ring systems.[17][18] |

| ~1250 - 1300 | Strong | C-C-C Stretch | Aromatic ketones show a strong stretch involving the carbonyl carbon and the adjacent ring carbons.[15] |

| ~1220 - 1240 | Strong | C-F Stretch | The C-F bond gives a strong, characteristic absorption in this region.[19] |

| ~900 - 675 | Medium-Strong | C-H Out-of-Plane Bending | Bending vibrations that can be indicative of the substitution pattern on the aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information based on its fragmentation pattern upon ionization.[6][20]

Experimental Protocol: MS Data Acquisition

-

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).[21][22]

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard energy to produce reproducible fragmentation).[22]

-

Ion Source Temperature: ~200 °C.

-

Sample Introduction: Direct insertion probe or via GC inlet.

Predicted Mass Spectrum and Fragmentation Pathway

Under EI-MS, 2-(4-Fluorobenzoyl)pyrimidine will form a molecular ion (M⁺˙), which will then undergo fragmentation. The primary cleavage is expected at the bond between the carbonyl carbon and the pyrimidine ring, as this yields two stable, resonance-delocalized fragments.

-

Molecular Ion (M⁺˙): m/z = 216.06

-

Base Peak: Expected to be the 4-fluorobenzoyl cation at m/z = 123.

Caption: Predicted major fragmentation pathway for 2-(4-Fluorobenzoyl)pyrimidine under EI-MS.

Interpretation of Fragmentation:

-

Formation of the Molecular Ion (m/z 216): The initial ionization event removes an electron to form the M⁺˙.

-

α-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the carbonyl group and the pyrimidine ring. This can occur in two ways:

-

Formation of the 4-Fluorobenzoyl Cation (m/z 123): Loss of a pyrimidinyl radical leads to the highly stable, resonance-delocalized 4-fluorobenzoyl cation. This is predicted to be the base peak (the most abundant ion).

-

Formation of the Pyrimidinyl Cation (m/z 79): Loss of a 4-fluorobenzoyl radical yields the pyrimidinyl cation.

-

-

Secondary Fragmentation (m/z 95): The 4-fluorobenzoyl cation (m/z 123) can subsequently lose a neutral carbon monoxide (CO) molecule to form the fluorophenyl cation at m/z 95.[23]

Conclusion

The structural characterization of 2-(4-Fluorobenzoyl)pyrimidine can be confidently achieved through a synergistic application of NMR, IR, and MS techniques. This guide presents a detailed predictive analysis based on established spectroscopic principles and data from analogous structures. The ¹H and ¹³C NMR spectra will define the precise carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, particularly the conjugated ketone, and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification and quality assessment of this important heterocyclic compound.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis.

- Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.

- ResearchGate. (2025, August 7). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.

- Supporting Information. (n.d.).

- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.

- UTDallas. (n.d.). INFRARED SPECTROSCOPY (IR).

- NIH. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.

- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

- Benchchem. (n.d.). Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-flu.

- NIH. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.

- NIH. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.

- Vandana Publications. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- SpectraBase. (n.d.). Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(4-fluorobenzyl)-.

- Benchchem. (n.d.). Application Notes and Protocols: Mass Spectrometry Analysis of 2,5-Dichloro-4'-fluorobenzophenone Fragmentation.

- Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Benchchem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.

- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.

- Columbia University. (n.d.). Table of Characteristic IR Absorptions.

- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 13C NMR spectrum.

- NIH. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines.

- University of Ottawa NMR Facility Blog. (n.d.). 13C NMR of Fluorinated Organics.

- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.

- MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

- PubMed Central. (2024, December 4). Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation.

Sources

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 12. rsc.org [rsc.org]

- 13. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. scribd.com [scribd.com]

- 18. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 19. spectrabase.com [spectrabase.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Harnessing the Therapeutic Potential of Novel Pyrimidine Derivatives: From Rational Design to Biological Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of life itself. Its derivatives form the essential building blocks of nucleic acids—cytosine, thymine, and uracil—and are integral to vitamins and coenzymes.[1][2] This fundamental role in biological systems has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, providing a robust framework for designing therapeutic agents.[3][4] Clinically successful drugs, from the anticancer agent 5-fluorouracil to the anti-HIV drug Zidovudine (AZT), underscore the immense therapeutic versatility of this chemical motif.[5][6]

This guide provides an in-depth exploration of the multifaceted biological activities of novel pyrimidine derivatives. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental design, present validated protocols for biological evaluation, and offer insights into interpreting the resulting data. Our objective is to equip researchers and drug development professionals with the technical knowledge and practical frameworks necessary to navigate the discovery pipeline for new pyrimidine-based therapeutics.

Chapter 1: A Spectrum of Biological Activities

The structural versatility of the pyrimidine ring allows for substitutions that can modulate its interaction with a wide array of biological targets, leading to diverse pharmacological effects.[7][8]

Anticancer Activity

Novel pyrimidine derivatives exert their anticancer effects through various mechanisms of action.[9] A primary strategy involves the inhibition of protein kinases, enzymes that are often dysregulated in cancer cells and are critical for cell growth and proliferation.[9] Other derivatives function as antimetabolites, interfering with the synthesis of nucleic acids, thereby halting the replication of rapidly dividing cancer cells.[10] For instance, pyrimidine analogues can be incorporated into DNA or RNA, leading to chain termination or a non-functional genetic code.[10][11] Some compounds have also been shown to intercalate directly into the DNA helix or inhibit key enzymes like topoisomerase II, which is essential for managing DNA topology during replication.[12]

Antimicrobial Activity

With the rise of antimicrobial resistance, the need for new therapeutic agents is critical. Pyrimidine derivatives have shown significant promise as both antibacterial and antifungal agents.[13][14][15] Their mechanism often involves disrupting essential cellular processes in microbes. This can include inhibiting enzymes crucial for cell wall synthesis, protein synthesis, or nucleic acid replication.[13][14] The structural similarity of some derivatives to natural nucleosides allows them to act as competitive inhibitors in vital metabolic pathways.[14]

Anti-inflammatory Activity

Inflammation is a key pathological component of numerous diseases. Pyrimidine derivatives have been developed as potent anti-inflammatory agents, primarily by targeting key mediators of the inflammatory cascade.[16][17] A well-established mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[18] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Antiviral Activity

Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy, especially against retroviruses like HIV.[2] The mechanism of action for drugs like Zidovudine (AZT) is a paradigm of targeted antiviral strategy. Cellular kinases phosphorylate the analogue to its active triphosphate form. This activated molecule then acts as a competitive inhibitor and substrate for the viral reverse transcriptase enzyme.[6] Its incorporation into the growing viral DNA chain results in premature termination because it lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, effectively halting viral replication.[6]

Chapter 2: Rational Design and In Silico Screening

The discovery of novel pyrimidine derivatives is no longer a matter of serendipity. Modern drug design employs a synergistic approach combining computational analysis with synthetic chemistry.

Structure-Activity Relationship (SAR) Studies

SAR is the foundational principle of medicinal chemistry, establishing a correlation between a molecule's chemical structure and its biological activity.[19] By systematically modifying the substituents on the pyrimidine core—for example, by adding electron-withdrawing or electron-donating groups, or altering steric bulk—researchers can probe the specific interactions with a biological target.[20][21] These studies provide invaluable insights, guiding the synthesis of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[22]

Molecular Docking

Before committing to laborious chemical synthesis, in silico molecular docking serves as a powerful predictive tool.[23] This computational technique models the interaction between a pyrimidine derivative (the ligand) and the three-dimensional structure of a target protein (the receptor), such as an enzyme's active site.[24][25] The output provides a binding energy score, which estimates the affinity of the ligand for the target, and visualizes the specific binding pose, highlighting key interactions like hydrogen bonds and hydrophobic contacts.[23][26] This process allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest predicted efficacy for synthesis and biological testing.

Chapter 3: Core Experimental Protocols for Biological Evaluation

Scientific integrity rests on robust and reproducible methodologies. The following protocols are presented as self-validating systems, incorporating necessary controls and detailed steps to ensure the trustworthiness of the generated data.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a cornerstone for assessing the cytotoxic or anti-proliferative effects of novel compounds on cancer cell lines. Its principle lies in the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[27]

Causality Behind Choices:

-

Cell Line Selection: The choice of cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) should be relevant to the intended therapeutic target.[27][28]

-

Serum Concentration: Fetal Bovine Serum (FBS) provides essential growth factors. Its concentration is standardized to ensure consistent cell growth.

-

Controls: A vehicle control (e.g., DMSO) is critical to ensure the solvent used to dissolve the compound has no inherent toxicity. A positive control (a known anticancer drug like doxorubicin) validates the assay's responsiveness.[12]

Step-by-Step Methodology:

-

Cell Seeding: Culture the selected human cancer cell line in appropriate media (e.g., DMEM with 10% FBS). Using a hemocytometer or automated counter, prepare a cell suspension of 5 x 10⁴ cells/mL. Seed 100 µL of this suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of the novel pyrimidine derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for another 4 hours. During this time, only viable cells will reduce the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: (OD of treated cells / OD of untreated control cells) x 100. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[29]

Mandatory Visualization: Experimental Workflow for MTT Assay

Caption: A generalized workflow for in silico molecular docking studies.

Chapter 4: Data Interpretation and SAR Analysis

Effective drug discovery hinges on the ability to translate raw experimental data into actionable intelligence for the next design cycle.

Data Presentation

Quantitative data from biological assays should be summarized in a clear, tabular format to facilitate comparison between different derivatives.

Table 1: Sample Biological Activity Data for a Series of Pyrimidine Derivatives

| Compound ID | R¹ Group | R² Group | Anticancer IC₅₀ (µM) vs. A549 [27] | Antimicrobial MIC (µg/mL) vs. S. aureus [30] | COX-2 Inhibition IC₅₀ (µM) [18] |

| PY-01 | -H | -Phenyl | 55.2 | >128 | 25.1 |

| PY-02 | -Cl | -Phenyl | 12.5 | 64 | 18.4 |

| PY-03 | -Cl | -4-Methoxyphenyl | 8.3 | 32 | 2.5 |

| PY-04 | -Br | -4-Methoxyphenyl | 9.1 | 32 | 3.1 |

| Sunitinib | - | - | 15.6 | N/A | N/A |

| Ciprofloxacin | - | - | N/A | 4 | N/A |

| Meloxicam | - | - | N/A | N/A | 1.8 |

Data is hypothetical and for illustrative purposes.

Drawing SAR Conclusions

The data in Table 1 allows for the formulation of preliminary SAR hypotheses:

-

Anticancer Activity: The introduction of a chlorine atom at the R¹ position (PY-02 vs. PY-01) significantly enhances cytotoxicity. Further modification of the R² group from a simple phenyl to a 4-methoxyphenyl group (PY-03 vs. PY-02) provides an additional modest improvement, suggesting an electron-donating group at this position is favorable.

-

Antimicrobial Activity: A similar trend is observed, where the chlorinated and methoxy-substituted derivative (PY-03) shows the best activity, indicating that features enhancing anticancer effects may also contribute to antimicrobial properties in this series.

-

COX-2 Inhibition: The most dramatic effect is seen in COX-2 inhibition, where the combination of R¹=Cl and R²=4-Methoxyphenyl (PY-03) results in a potent inhibitor, superior to the other derivatives and approaching the potency of the reference drug Meloxicam.

These insights directly inform the next round of synthesis. A medicinal chemist might hypothesize that exploring other electron-donating groups at the para-position of the phenyl ring or testing different halogens at the R¹ position could lead to even more potent and selective compounds.

Mandatory Visualization: Simplified Kinase Inhibition Pathway

Caption: Mechanism of action for a pyrimidine-based kinase inhibitor.

Conclusion and Future Directions

The pyrimidine scaffold remains an exceptionally fertile ground for the discovery of novel therapeutic agents. Its inherent biocompatibility and synthetic tractability ensure its continued relevance in drug development. [5][7]The journey from a hit compound to a clinical candidate is complex, but a rational, data-driven approach significantly enhances the probability of success. By integrating computational design, systematic biological evaluation using validated protocols, and insightful SAR analysis, researchers can efficiently navigate this process. Future efforts will likely focus on developing multi-target pyrimidine derivatives, exploring novel fused-ring systems, and leveraging advanced drug delivery technologies to enhance the efficacy and safety of this remarkable class of molecules.

References

-

J. V. V. S. N. M. Kumar, B. S. Kumar, G. S. Kumar, "Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review", Rasayan J. Chem, 2012. [Online]. Available: [Link]

-

M. Myriagkou, E. Papakonstantinou, et al., "Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies", Molecules, 2022. [Online]. Available: [Link]

-

M. Balouiri, M. Sadiki, S. K. Ibnsouda, "Methods for in vitro evaluating antimicrobial activity: A review", Journal of Pharmaceutical Analysis, 2016. [Online]. Available: [Link]

-

R. B. D. S. G, S. S. S, et al., "Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives", Research Journal of Pharmacy and Technology, 2021. [Online]. Available: [Link]

-

A. A. Gobouri, A. M. El-Massry, et al., "Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19", Chemistry, 2022. [Online]. Available: [Link]

-

S. K. Sahu, M. K. Mishra, et al., "Biological Activity of Pyrimidine Derivativies: A Review", MOJ Bioorganic & Organic Chemistry, 2017. [Online]. Available: [Link]

-

U. B. Shelar, V. H. Lokhande, S. N. Bhagat, "Review on Antimicrobial Activity of Pyrimidine", International Journal of Trend in Scientific Research and Development, 2021. [Online]. Available: [Link]

-

N. Sabino, J. L. Ušjak, et al., "Evaluation of novel compounds as anti-bacterial or anti-virulence agents", Frontiers in Microbiology, 2024. [Online]. Available: [Link]

-

D. Kumar, "Review Writing on Synthesis of Pyrimidine and Its Biological Activity", International Journal of Pharmaceutical Sciences Review and Research, 2024. [Online]. Available: [Link]

-

R. Singh, S. K. Singh, et al., "Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors", Bioorganic & Medicinal Chemistry, 2014. [Online]. Available: [Link]

-

R. B. D. S. G, S. S. S, et al., "Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives", Research Journal of Pharmacy and Technology, 2021. [Online]. Available: [Link]

-

F. K. Khattak, A. Rauf, et al., "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines", RSC Advances, 2020. [Online]. Available: [Link]

-

P. Sharma, S. Sharma, "Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications", Journal of Medicinal and Organic Chemistry, 2023. [Online]. Available: [Link]

-

Anjali, S. Nain, "Diverse Biological Activity of Pyrimidine Derivatives: A Review", Current Drug Discovery Technologies, 2025. [Online]. Available: [Link]

-

G. Weber, "Pyrimidine Analogs", Holland-Frei Cancer Medicine. 6th edition., 2003. [Online]. Available: [Link]

-

K. S. N. de Oliveira, M. C. de Oliveira, et al., "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study", Molecules, 2021. [Online]. Available: [Link]

-

K. S. Jain, T. S. Chitre, et al., "PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW", PharmaTutor, 2013. [Online]. Available: [Link]

-

H. M. Abdel-Rhman, M. S. Abdel-Maksoud, et al., "Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives", Chemistry & Biodiversity, 2025. [Online]. Available: [Link]

-

N. Siddiqui, M. A. Ali, et al., "Recent Advances in Pyrimidine-Based Drugs", Molecules, 2023. [Online]. Available: [Link]

-

M. S. El-Sayed, A. M. El-Naggar, et al., "Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking", Molecules, 2022. [Online]. Available: [Link]

-

L. Gao, "Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives", Remedy Publications LLC, 2024. [Online]. Available: [Link]

-

U. B. Shelar, V. H. Lokhande, S. N. Bhagat, "Review on Antimicrobial Activity of Pyrimidine", ProQuest, 2021. [Online]. Available: [Link]

-

M. L. Bolognesi, A. Minarini, et al., "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation", ACS Medicinal Chemistry Letters, 2021. [Online]. Available: [Link]

-

ResearchGate, "SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...", ResearchGate, N.A. [Online]. Available: [Link]

-

H. Barreteau, L. Mandoukou, et al., "A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules", Journal of Food Protection, 2004. [Online]. Available: [Link]

-

S. M. El-Edfawy, F. A. A. El-Mariah, et al., "Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents", Molecules, 2011. [Online]. Available: [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases, "Pyrimidine Analogues", LiverTox: Clinical and Research Information on Drug-Induced Liver Injury, 2017. [Online]. Available: [Link]

-

M. T. Flavin, J. D. Rizzo, et al., "Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents", Cancer Chemotherapy and Pharmacology, 1997. [Online]. Available: [Link]

-

L. M. T. R. de la Cruz-López, J. F. G.-M., et al., "Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts", Molecules, 2023. [Online]. Available: [Link]

-

T. S. Chitre, K. S. Jain, et al., "Pyrimidine as antiinflammatory agent: A review", Indian Journal of Pharmaceutical Sciences, 2008. [Online]. Available: [Link]

-

ResearchGate, "SAR of some novel pyrimidine derivatives and chemical structure of...", ResearchGate, N.A. [Online]. Available: [Link]

-

S. Singh, A. Kumar, et al., "RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW", ResearchGate, 2023. [Online]. Available: [Link]

-

ResearchGate, "Mechanism of action of pyrimidine analogues.", ResearchGate, N.A. [Online]. Available: [Link]

-

P. Singh, R. Singh, "Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives", ResearchGate, 2025. [Online]. Available: [Link]

-

A. Dołęga, M. Turek-Dimitrijević, et al., "Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties", Molecules, 2024. [Online]. Available: [Link]

-

J. Wan, Y. Liu, et al., "Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold", Current Organic Chemistry, 2024. [Online]. Available: [Link]

-

S. M. El-Edfawy, A. A. El-Shorbagy, et al., "Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives", Scientific Reports, 2025. [Online]. Available: [Link]

-

S. M. El-Edfawy, F. A. A. El-Mariah, et al., "Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents", Molecules, 2011. [Online]. Available: [Link]

-

A. A. El-Henawy, M. A. El-Borai, et al., "Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations", Chemistry & Biodiversity, 2024. [Online]. Available: [Link]

-

D. L. Chen, J. M. Capps, D. P. Giedt, "Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors", Biochemical Pharmacology, 1988. [Online]. Available: [Link]

-

H. E. Duran, "Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase", Advances in Biotechnology & Microbiology, 2024. [Online]. Available: [Link]

-

ResearchGate, "MTT assays for cytotoxicity by 1 and 2 in MDA-MB-231 cells....", ResearchGate, N.A. [Online]. Available: [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. rroij.com [rroij.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 14. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsonline.com [ijpsonline.com]

- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. remedypublications.com [remedypublications.com]

- 27. rjptonline.org [rjptonline.org]

- 28. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. pdf.benchchem.com [pdf.benchchem.com]

In Silico Prediction of 2-(4-Fluorobenzoyl)pyrimidine Bioactivity: A Senior Application Scientist's Guide

Abstract

The confluence of computational power and burgeoning biological data has positioned in silico analysis at the vanguard of modern drug discovery. This technical guide provides a comprehensive, methodology-driven framework for the prospective bioactivity profiling of 2-(4-Fluorobenzoyl)pyrimidine, a novel small molecule with limited extant data. This document is crafted for researchers, medicinal chemists, and drug development professionals, offering a replicable workflow from initial structure analysis to multi-faceted bioactivity prediction. We will navigate through target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section is underpinned by a rationale for the chosen methodologies, emphasizing self-validating systems and drawing upon established protocols to ensure scientific integrity. The ultimate objective is to construct a robust, data-driven hypothesis of this molecule's therapeutic potential, thereby guiding subsequent empirical validation.

Introduction: The Rationale for a Predictive Approach

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3][4] The subject of our investigation, 2-(4-Fluorobenzoyl)pyrimidine, is a derivative that, despite its clear structural motifs, has not been extensively characterized in the scientific literature.[5] This absence of empirical data necessitates a robust in silico approach to forecast its biological behavior, a strategy that is both time and resource-efficient in the early stages of drug discovery.[6][7][8][9]

Computer-aided drug design (CADD) enables the rapid screening of a compound against a vast array of biological targets and the prediction of its pharmacokinetic profile, thereby de-risking and accelerating the development pipeline.[6] This guide will delineate a comprehensive computational workflow to build a bioactivity profile for 2-(4-Fluorobenzoyl)pyrimidine from first principles.

Foundational Analysis: The Molecule and its Properties

Before embarking on complex biological simulations, a foundational analysis of the molecule's physicochemical properties is essential. These properties are predictive of its "drug-likeness" and potential for oral bioavailability.

Structural and Physicochemical Characterization

The 2D and 3D structures of 2-(4-Fluorobenzoyl)pyrimidine can be obtained from databases like PubChem or drawn using chemical drawing software.[5][10] An initial analysis often involves calculating key molecular descriptors.

Experimental Protocol: Physicochemical Property Calculation

-

Structure Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-(4-Fluorobenzoyl)pyrimidine: C1=CN=C(N=C1)C(=O)C2=CC=C(C=C2)F.[5]

-

Software Selection: Utilize a web-based platform such as SwissADME or a command-line tool like RDKit for property calculation.[6]

-

Property Calculation: Input the SMILES string and compute descriptors relevant to Lipinski's Rule of Five, a well-established guideline for oral drug-likeness.

-

Data Tabulation: Organize the calculated properties into a structured table for clear interpretation.

Table 1: Predicted Physicochemical Properties of 2-(4-Fluorobenzoyl)pyrimidine

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 202.18 g/mol | < 500 (Compliant) |

| LogP (Lipophilicity) | 2.0 | ≤ 5 (Compliant) |

| Hydrogen Bond Donors | 0 | ≤ 5 (Compliant) |

| Hydrogen Bond Acceptors | 3 | ≤ 10 (Compliant) |

| Molar Refractivity | 52.3 cm³ | 40-130 (Compliant) |

| Topological Polar Surface Area (TPSA) | 45.9 Ų | < 140 Ų (Favorable for cell permeability) |

Data hypothetically generated based on standard computational models.

The compliance of 2-(4-Fluorobenzoyl)pyrimidine with Lipinski's Rule of Five suggests that it possesses physicochemical properties consistent with those of orally bioavailable drugs.

Target Identification and Prioritization